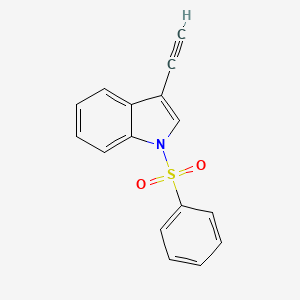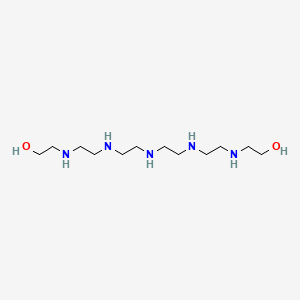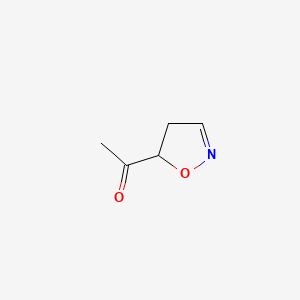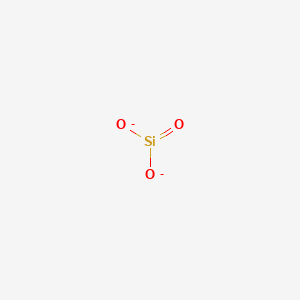![molecular formula C18H24ClNO2 B13818779 4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clocanfamide is a chemical compound known for its role as a gastric secretory inhibitor. It is recognized under the trade name Clamiren in Italy. The molecular formula of Clocanfamide is C18H24ClNO2, and it has a molecular weight of 321.842 g/mol . This compound is primarily used in medical applications to manage gastric secretions.
Preparation Methods
The synthesis of Clocanfamide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of ethyl chloroacetate with ammonia to form chloroacetamide . This intermediate is then further reacted with other reagents to form the final product, Clocanfamide. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clocanfamide undergoes various chemical reactions, including:
Oxidation: Clocanfamide can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clocanfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.
Biology: In biological research, Clocanfamide is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: In the pharmaceutical industry, Clocanfamide is used in the formulation of medications aimed at treating gastric conditions.
Mechanism of Action
The mechanism of action of Clocanfamide involves its interaction with specific molecular targets in the stomach lining. It inhibits the secretion of gastric acid by blocking certain receptors and pathways involved in acid production. This action helps in managing conditions like peptic ulcers and gastritis .
Comparison with Similar Compounds
Clocanfamide can be compared with other gastric secretory inhibitors such as:
Ranitidine: Unlike Clocanfamide, Ranitidine is a histamine H2 receptor antagonist.
Omeprazole: This compound is a proton pump inhibitor, which works differently from Clocanfamide.
Famotidine: Similar to Ranitidine, Famotidine is also a histamine H2 receptor antagonist.
Clocanfamide is unique in its specific mechanism of action and its chemical structure, which differentiates it from these other compounds .
Properties
Molecular Formula |
C18H24ClNO2 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-N-[[(1R,4S)-3-methyl-2-bicyclo[2.2.1]heptanyl]methyl]benzamide |
InChI |
InChI=1S/C18H24ClNO2/c1-12-14-2-3-15(10-14)17(12)11-20(8-9-21)18(22)13-4-6-16(19)7-5-13/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3/t12?,14-,15+,17?/m0/s1 |
InChI Key |
LKJLMYKYKMDEBY-WSYIQSFVSA-N |
Isomeric SMILES |
CC1[C@H]2CC[C@H](C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


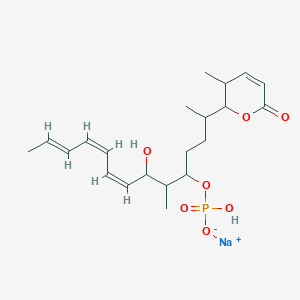
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

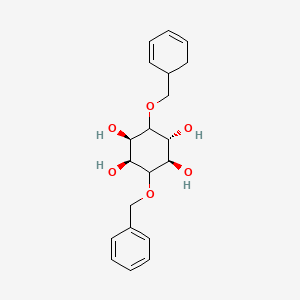
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

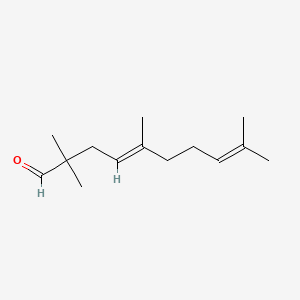
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
